(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid
Overview
Description
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid is a complex organic compound that belongs to the class of benzisothiazoles. This compound is characterized by a benzisothiazole ring fused with a phenylpropanoic acid moiety. Benzisothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid typically involves the condensation of 2-aminobenzenethiol with various carboxylic acids under specific reaction conditions. One common method includes the use of aliphatic or aromatic carboxylic acids in the presence of catalysts to improve yield and selectivity . The reaction is often carried out under reflux conditions with solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts, such as metal catalysts or nanocatalysts, can enhance the efficiency of the synthesis process . Additionally, solvent-free methods are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzisothiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions include various substituted benzisothiazoles and phenylpropanoic acid derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares a similar core structure but lacks the phenylpropanoic acid moiety.
Benzoxazole: Similar in structure but contains an oxygen atom in place of sulfur.
Phenylpropanoic Acid: Lacks the benzisothiazole ring but shares the phenylpropanoic acid structure.
Uniqueness
What sets (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid apart is its unique combination of the benzisothiazole ring and phenylpropanoic acid moiety, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-15-12-8-4-5-9-14(12)21-17(15)13(16(19)20)10-11-6-2-1-3-7-11/h1-9,13H,10H2,(H,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVDEDUEMHVAMJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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